

# Technical Whitepaper: N<sub>2</sub>,N<sub>2</sub>-dimethylpyridine-2,4-diamine (CAS 90008-36-9)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: N<sub>2</sub>,N<sub>2</sub>-dimethylpyridine-2,4-diamine

Cat. No.: B1291724

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**N<sub>2</sub>,N<sub>2</sub>-dimethylpyridine-2,4-diamine** is a substituted pyridine derivative with the CAS number 90008-36-9. Its structure, featuring a pyridine core with a dimethylamino group at the 2-position and an amino group at the 4-position, suggests its potential as a versatile building block in medicinal chemistry and materials science. This document provides a comprehensive overview of the currently available technical information for this compound, with a focus on its chemical synthesis and physicochemical properties.

## Physicochemical and Spectroscopic Data

Limited experimental data is available for **N<sub>2</sub>,N<sub>2</sub>-dimethylpyridine-2,4-diamine**. The following tables summarize the known quantitative information. It is important to note that comprehensive data for properties such as boiling point, pKa, and solubility are not readily available in the public domain.

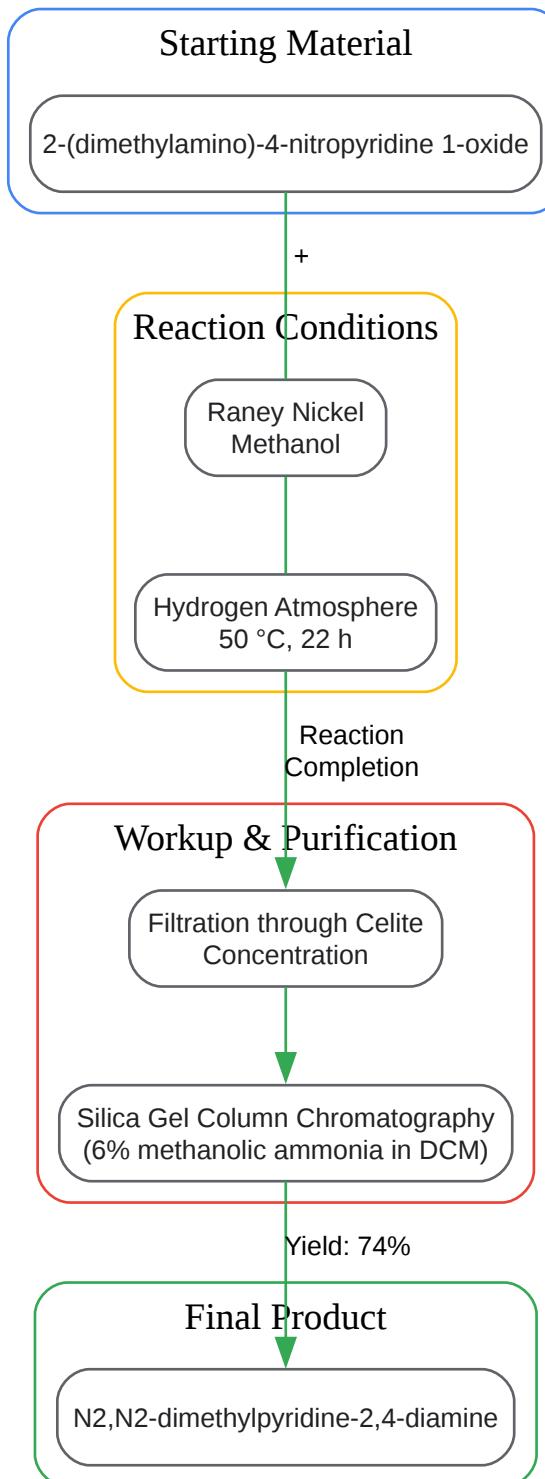
Table 1: Physicochemical Properties

| Property            | Value                                         | Source           |
|---------------------|-----------------------------------------------|------------------|
| CAS Number          | 90008-36-9                                    |                  |
| Molecular Formula   | C <sub>7</sub> H <sub>11</sub> N <sub>3</sub> | --INVALID-LINK-- |
| Molecular Weight    | 137.18 g/mol                                  | --INVALID-LINK-- |
| Melting Point       | 149-151 °C                                    | --INVALID-LINK-- |
| Physical Form       | Powder                                        | --INVALID-LINK-- |
| Storage Temperature | Room Temperature                              | --INVALID-LINK-- |

Table 2: Spectroscopic Data

| Spectrum Type                                      | Data                                                                                                                      | Source           |
|----------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------|------------------|
| <sup>1</sup> H NMR (400 MHz, DMSO-d <sub>6</sub> ) | δ 2.89 (s, 6H), 5.57 (s, 2H),<br>5.68 (d, J = 1.8 Hz, 1H), 5.84<br>(dd, J = 5.6, 1.8 Hz, 1H), 7.58<br>(d, J = 5.6 Hz, 1H) | --INVALID-LINK-- |
| Mass Spectrometry (ESI)                            | m/z (M+1) <sup>+</sup> : 138.05                                                                                           | --INVALID-LINK-- |

Note: Data for <sup>13</sup>C NMR and Infrared (IR) spectroscopy are not currently available in the cited literature.


## Synthesis and Purification

A detailed experimental protocol for the synthesis of **N2,N2-dimethylpyridine-2,4-diamine** has been described in the patent literature. The synthesis involves the reduction of a nitro-substituted pyridine oxide precursor.

## Experimental Protocol: Synthesis of N2,N2-dimethylpyridine-2,4-diamine

This protocol is adapted from the patent document WO2016124508A1.

Reaction Scheme:

[Click to download full resolution via product page](#)Synthesis Workflow for **N2,N2-dimethylpyridine-2,4-diamine**.

**Procedure:**

- To a stirred solution of 2-(dimethylamino)-4-nitropyridine 1-oxide (2 g, 10.92 mmol) in methanol (100 mL), Raney nickel (2 g) is added.
- The reaction mixture is heated to 50°C under a hydrogen atmosphere for 22 hours.
- The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is filtered through a pad of Celite.
- The filtrate is concentrated under reduced pressure to yield the crude product.
- The crude product is purified by silica gel column chromatography (100-200 mesh) using a mobile phase of 6% methanolic ammonia in dichloromethane.
- The purified product, **N2,N2-dimethylpyridine-2,4-diamine**, is obtained as a solid (1.1 g, 74% yield).[\[1\]](#)

## Biological Activity and Drug Development Potential

Currently, there is no publicly available information regarding the biological activity, mechanism of action, or its involvement in any signaling pathways for **N2,N2-dimethylpyridine-2,4-diamine**. While its structural motifs are present in various biologically active molecules, specific screening data or pharmacological studies for this compound have not been reported in the scientific literature or patents reviewed. Therefore, its potential applications in drug development remain speculative and would require significant further investigation.

## Safety Information

Based on available safety data sheets, **N2,N2-dimethylpyridine-2,4-diamine** is classified as a hazardous substance.

Table 3: GHS Hazard Statements

| Hazard Code | Description                      |
|-------------|----------------------------------|
| H302        | Harmful if swallowed             |
| H312        | Harmful in contact with skin     |
| H315        | Causes skin irritation           |
| H318        | Causes serious eye damage        |
| H332        | Harmful if inhaled               |
| H335        | May cause respiratory irritation |

Source: --INVALID-LINK--

Standard precautionary measures, including the use of personal protective equipment (gloves, eye protection, and respiratory protection), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area.

## Conclusion

**N<sub>2</sub>,N<sub>2</sub>-dimethylpyridine-2,4-diamine** is a readily synthesizable compound with a defined chemical structure. The provided synthesis protocol offers a clear pathway for its preparation and purification. However, a significant gap exists in the understanding of its physicochemical properties and, most notably, its biological activity. For researchers and drug development professionals, this compound represents an unexplored chemical entity. Future work should focus on comprehensive characterization, including the determination of key physicochemical parameters and broad biological screening to elucidate its potential therapeutic applications. The absence of biological data currently precludes the development of hypotheses regarding its mechanism of action or its role in cellular signaling.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Whitepaper: N2,N2-dimethylpyridine-2,4-diamine (CAS 90008-36-9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1291724#n2-n2-dimethylpyridine-2-4-diamine-cas-number-90008-36-9]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)